molecular formula C13H10O4 B3108772 8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione CAS No. 168434-88-6

8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione

Cat. No.: B3108772
CAS No.: 168434-88-6
M. Wt: 230.22 g/mol
InChI Key: TWADCDOVRHDLAF-UHFFFAOYSA-N
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Description

8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione is a heterocyclic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione typically involves the use of phloroglucinol as a starting material. A regioselective synthetic route has been developed for the preparation of this compound and its derivatives . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, including temperature and solvent choice, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s effects are mediated through the modulation of these targets, leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione stands out due to its specific substitution pattern and the presence of both hydroxyl and methyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-6-4-8(15)12-10(5-6)17-9-3-2-7(14)11(9)13(12)16/h4-5,15H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWADCDOVRHDLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(=O)CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione
Reactant of Route 2
8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione
Reactant of Route 3
8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione
Reactant of Route 4
8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione
Reactant of Route 5
Reactant of Route 5
8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione
Reactant of Route 6
8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione

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